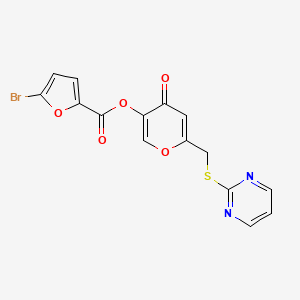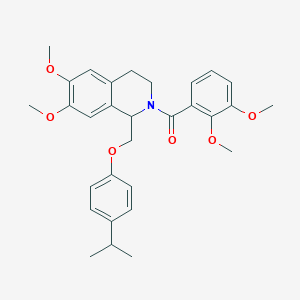
(2,3-dimethoxyphenyl)(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(2,3-dimethoxyphenyl)(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone" is a complex organic molecule that appears to be related to the isoquinoline family. Isoquinolines are a type of heterocyclic aromatic organic compound similar to quinoline but with a different structure. The compound contains multiple methoxy groups, a dihydroisoquinoline moiety, and an isopropylphenoxy group, suggesting it may have interesting chemical properties and potential biological activity.
Synthesis Analysis
The synthesis of related isoquinoline derivatives has been explored in various studies. For instance, a synthesis strategy for 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives involves cyclocondensation and cyclopropanation steps, which could potentially be adapted for the synthesis of the compound . Another study reports the total synthesis of a dimethylisoquinoline derivative through a sequence that includes selective methylation, triflation, and a 6π-azaelectrocyclization, which might be relevant for constructing the isoquinoline core of the target compound . Additionally, a two-step synthesis of a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative has been achieved using commercial starting reagents, which could provide insights into the synthesis of similar compounds .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be complex, with potential for isomerism and conformational diversity. Detailed NMR analysis, including 2D DQF-COSY and 2D NOESY, can be used to investigate the rotational isomerism of such bicyclic amino acid derivatives . X-ray diffraction data can also be employed to fully characterize the structure of these compounds . These techniques would be essential for confirming the molecular structure of the compound .
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions. The synthesis of related compounds often involves cyclization reactions, such as the Povarov cycloaddition reaction, which could be relevant for the formation of the isoquinoline ring system in the target compound . Additionally, the presence of methoxy groups in the compound suggests that selective methylation reactions may be important in its synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives can vary widely depending on their specific substituents and structure. The presence of methoxy groups and the isopropylphenoxy moiety in the compound could influence its solubility, reactivity, and potential biological activity. The synthesis of related compounds, such as 2,3-dimethoxy-5-methyl-p-benzoquinone, involves the manipulation of methoxy groups and demonstrates the importance of these groups in determining the properties of the molecules .
Relevant Case Studies
While the provided papers do not discuss case studies directly related to the compound , they do provide valuable information on the synthesis and properties of structurally related compounds. For example, the cytotoxic activity of a dimethylisoquinoline derivative synthesized from phloroacetophenone suggests that the compound may also possess biological activity worth investigating . The therapeutic potential of isoquinoline derivatives, as indicated by their anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties, is also noteworthy .
特性
IUPAC Name |
(2,3-dimethoxyphenyl)-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO6/c1-19(2)20-10-12-22(13-11-20)37-18-25-24-17-28(35-5)27(34-4)16-21(24)14-15-31(25)30(32)23-8-7-9-26(33-3)29(23)36-6/h7-13,16-17,19,25H,14-15,18H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZODLZBKLOQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C(=CC=C4)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

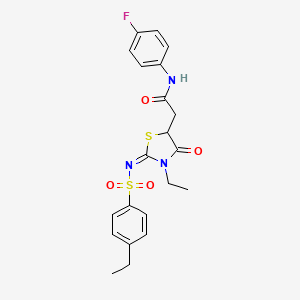
![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002519.png)
![4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B3002522.png)
![1-(4-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3002527.png)
![Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002529.png)
![2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3002531.png)
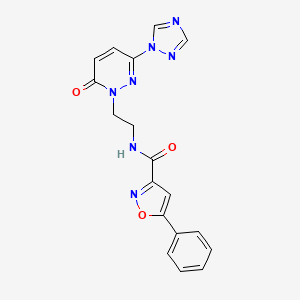
![3-bromo-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002533.png)
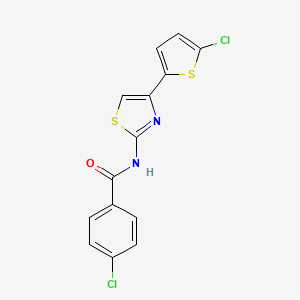
![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3002535.png)
![[2-(3-Methoxypropylamino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B3002536.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002539.png)
